3-Hexanol is a secondary alcohol with the molecular formula C6H14O. It is a colorless liquid with a characteristic odor. [, ] 3-Hexanol is a chiral molecule, meaning it exists as two enantiomers, (R)-3-hexanol and (S)-3-hexanol. [] It occurs naturally as a minor constituent of various plant essential oils, including those from pandan leaves and abiu fruit. [, , ]
In scientific research, 3-hexanol is primarily utilized as a model substrate in studies of alcohol oxidation, enzyme kinetics, and solvent extraction. [, , ] It is also employed in the development and evaluation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the analysis of volatile organic compounds. [, , ]
The synthesis of 3-hexanol can be achieved through several methods:
The molecular structure of 3-hexanol features a six-carbon backbone with a hydroxyl group located at the third carbon. The structural formula can be represented as follows:
3-Hexanol participates in various chemical reactions typical of alcohols:
The mechanism of action for 3-hexanol primarily relates to its role in biological systems and flavor chemistry. As a plant metabolite, it serves as a pheromone and contributes to the aroma profile of certain fruits.
In plants, 3-hexanol is involved in signaling pathways that may attract pollinators or repel herbivores. Its presence can influence ecological interactions by serving as an attractant for beneficial insects .
These properties make 3-hexanol suitable for various applications in food and fragrance industries.
Systematic Nomenclature:
Molecular Structure:
Physicochemical Properties:Table 1: Key Physicochemical Parameters of 3-Hexanol
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling point | 135°C (275°F; 408 K) | 1 atm | [1] [10] |
Density | 0.819 g/cm³ | 25°C | [1] |
Vapor pressure | 6.5 mmHg | 25°C | [10] |
Critical temperature (Tₐ) | 582.4 ± 0.5 K | - | [10] |
Enthalpy of vaporization | 58.6 ± 0.4 kJ/mol | 278–311 K | [10] |
Thermochemical data reveals a standard enthalpy of formation (ΔfH°liquid) of -390.3 ± 0.88 kJ/mol, indicating high stability [10]. The constant-pressure heat capacity (Cp,liquid) is 286.2 J·mol⁻¹·K⁻¹ at 298 K, reflecting efficient energy absorption [10].
Stereochemistry:The chiral C3 carbon generates (R)- and (S)-enantiomers, which exhibit distinct biological activities. Asymmetric synthesis routes (e.g., enzymatic reduction of 3-hexanone) yield enantiopure forms critical for flavor and fragrance applications [2] [5].
Biosynthetic Pathways:3-Hexanol forms enzymatically via lipoxygenase-mediated oxidation of linoleic and linolenic acids in plant tissues. Key steps include:
Ecological Functions:
Occurrence in Food Systems:Table 2: 3-Hexanol in Plant-Derived Foods
Source | Concentration | Role in Flavor | Reference |
---|---|---|---|
Pineapple | High (not quantified) | Fruity, green notes | [1] [5] |
Bell peppers (Capsicum) | Detected in all color variants | Fresh, herbal aroma | [5] |
Safflower (Carthamus) | Highest natural concentration | Medicinal/ether flavor | [5] |
Basmati rice | Significantly higher than non-Basmati | Nutty, sweet undertones | [4] |
In rice, 3-hexanol differentiates aromatic cultivars (e.g., Basmati) from non-aromatic varieties, enhancing "sweet" and "nutty" sensory profiles alongside benzyl alcohol [4].
Synthetic Evolution:
Industrial Milestones:Table 3: Key Industrial Applications Over Time
Era | Application | Technical Role | Reference |
---|---|---|---|
1950s–1960s | Food flavoring (FEMA GRAS 3351) | Enhances fruity notes in beverages and confections | [1] [5] |
1970s–1980s | Solvent for resins | Replaces toxic alcohols in coatings | [8] |
1990s–Present | Olfaction research | Probes neural signal transduction in sensory neurons | [2] |
2010s–Present | Sustainable fragrance | Base for "green" scent profiles in cosmetics | [3] |
Modern Applications:
The transition from natural extraction to enantioselective synthesis reflects broader trends in sustainable chemistry. Current production scales exceed 1,000 tons/year globally, driven by demand for bio-based solvents and flavors [8].
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